
9-Etiladenina
Descripción general
Descripción
9-Ethyl-9H-adenine is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. This compound is characterized by the presence of an ethyl group at the ninth position of the adenine structure.
Aplicaciones Científicas De Investigación
9-Ethyl-9H-adenine has been extensively studied for its role as an adenosine receptor antagonist. This makes it a valuable tool in pharmacological research, particularly in the study of adenosine receptors, which are involved in numerous physiological processes such as cardiac function, neurotransmission, and immune response . Additionally, derivatives of 9-Ethyl-9H-adenine have shown potential in the treatment of neurological disorders like Parkinson’s disease .
In the field of medicinal chemistry, 9-Ethyl-9H-adenine and its derivatives are explored for their anti-tumor activities. Studies have demonstrated their efficacy in inhibiting the proliferation of various cancer cell lines, making them promising candidates for anti-cancer drug development .
Mecanismo De Acción
The primary mechanism of action of 9-Ethyl-9H-adenine involves its interaction with adenosine receptors. By binding to these receptors, it acts as an antagonist, inhibiting the physiological effects mediated by adenosine. This includes modulation of neurotransmitter release, regulation of myocardial oxygen consumption, and influence on immune cell activity . The compound’s ability to selectively target different adenosine receptor subtypes (A1, A2A, A2B, and A3) underpins its therapeutic potential .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
9-Ethyladenine has been observed to interact with several carboxylic acids . Density functional theory (DFT) calculations combined with the quantum theory of “Atoms-in-Molecules” QTAIM have been performed to analyze the different binding modes of adenine and the energetic features of the complexes .
Cellular Effects
It has been suggested that 9-Ethyladenine derivatives bearing alkynyl chains in 2- or 8-position led to adenosine receptor antagonists .
Molecular Mechanism
It has been suggested that the interaction energies of several adenine dimers and trimers, and also the hydrogen-bonds with carboxylic acids interacting with Watson-Crick and Hoogsteen faces of adenine, have been computed and compared .
Métodos De Preparación
The synthesis of 9-Ethyl-9H-adenine typically involves the alkylation of adenine. One common method includes the reaction of adenine with ethyl iodide in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours to yield 9-Ethyl-9H-adenine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
9-Ethyl-9H-adenine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the purine ring.
Oxidation and Reduction: While specific oxidation and reduction reactions of 9-Ethyl-9H-adenine are less documented, its structural similarity to adenine suggests it may undergo similar redox reactions under appropriate conditions.
Addition Reactions: The compound can also engage in addition reactions with electrophiles, particularly at the nitrogen atoms.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with alkyl halides can yield various alkylated derivatives of 9-Ethyl-9H-adenine.
Comparación Con Compuestos Similares
9-Ethyl-9H-adenine is often compared with other adenine derivatives and adenosine receptor antagonists. Similar compounds include:
8-Substituted 9-Ethyladenines: These derivatives have modifications at the eighth position and exhibit distinct selectivity profiles for different adenosine receptor subtypes.
2-Substituted 9-Ethyladenines: These compounds have substitutions at the second position and show varying affinities for adenosine receptors.
Methylxanthines: Naturally occurring compounds like caffeine and theophylline, which are also adenosine receptor antagonists but with different selectivity and potency profiles.
The uniqueness of 9-Ethyl-9H-adenine lies in its specific ethyl substitution at the ninth position, which imparts distinct pharmacological properties and receptor selectivity compared to other adenine derivatives.
Conclusion
9-Ethyl-9H-adenine is a compound of significant interest in scientific research due to its unique chemical structure and pharmacological properties. Its synthesis, reactivity, and applications in medicinal chemistry highlight its potential as a valuable tool in drug development and therapeutic interventions.
Propiedades
IUPAC Name |
9-ethylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIPLRMGAXZWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181616 | |
| Record name | 9-Ethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2715-68-6 | |
| Record name | 9-Ethyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Ethyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Ethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While 9-ethyladenine can bind to adenosine receptors, it primarily acts as an antagonist rather than an agonist. [] This means it binds to the receptors but does not activate them in the same way as adenosine itself. Specific derivatives of 9-ethyladenine have shown varying affinities for different adenosine receptor subtypes (A1, A2A, A2B, A3). [, , , ]
ANone: Yes, the ethyl group at the N9 position of adenine influences its ability to form hydrogen bonds. For instance, it can hinder the formation of certain hydrogen-bonded dimers with uracil derivatives compared to unsubstituted adenine. [, , ]
ANone: Studies show that 9-ethyladenine forms stable complexes with riboflavin tetraacetate and tetrabutyrate in chloroform. [] These complexes involve cyclic hydrogen bonding between the adenine amino group and the isoalloxazine ring of riboflavin. Barbiturates can disrupt this complex formation, highlighting potential interactions relevant to biological systems. []
ANone: The molecular formula of 9-ethyladenine is C7H9N5. It has a molecular weight of 163.18 g/mol.
ANone: Several spectroscopic methods are valuable for studying 9-ethyladenine. These include:
- NMR Spectroscopy: Provides information about structure, self-association, and complex formation with other molecules. [, , , , , , ]
- Infrared Spectroscopy: Useful for identifying hydrogen bonding patterns and characterizing interactions with other molecules. [, , , , , , , , ]
- UV-Vis Spectroscopy: Used to study complex formation and the influence of solvent environment on 9-ethyladenine derivatives. [, , , ]
- Mass Spectrometry: Can be used to analyze 9-ethyladenine and its metabolites in biological samples. [, ]
ANone: The self-association of 9-ethyladenine is influenced by the solvent. For example, it forms hydrogen-bonded dimers in concentrated chloroform solutions but shows minimal self-association in dilute solutions. [] This behavior is also observed in other nonpolar solvents like cyclohexane. []
ANone: 9-Ethyladenine is often used as a template molecule in molecular imprinting studies for creating synthetic receptors with selectivity for adenine and related compounds. [, ] This process involves forming a polymer network around the template molecule, creating cavities that can subsequently rebind to the target molecule or its analogs.
ANone: Computational chemistry, including density functional theory (DFT) calculations, has been employed to:
- Predict acidity: Calculate the gas-phase acidities of 9-ethyladenine and other adenine derivatives, aiding in understanding their reactivity. [, ]
- Analyze spectroscopic data: Interpret infrared and UV-Vis spectra, allowing for structural assignments of different dimer structures formed by 9-ethyladenine in solution. [, ]
- Study molecular interactions: Investigate hydrogen bonding patterns and base-pairing preferences in complexes with other molecules. []
ANone: Research indicates that substituents on the adenine ring significantly influence the type of adenine-uracil dimers formed. For instance:
- 2-Chloro-9-ethyladenine and N2-(dimethylamino)-9-ethyladenine predominantly form Hoogsteen-type dimers. []
- 8-Bromo-9-ethyladenine, N2-(methylamino)-9-ethyladenine, and 2-amino-9-ethylpurine favor Watson-Crick-type dimers. []
ANone: Studies indicate that 8-bromo-9-ethyladenine exhibits enhanced binding affinity for the A2A adenosine receptor compared to unsubstituted 9-ethyladenine. This highlights the potential for specific structural modifications to modulate the biological activity of adenine derivatives. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


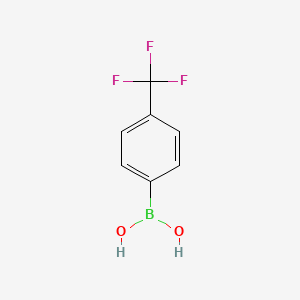
![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)

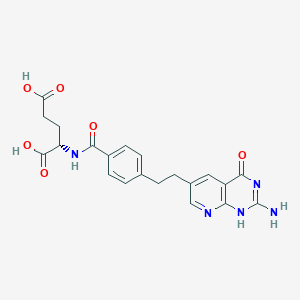
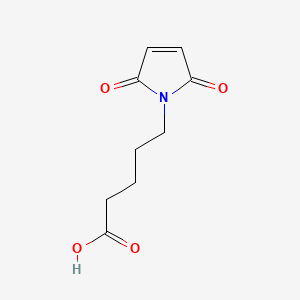

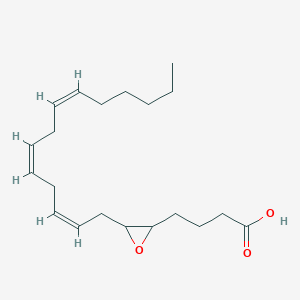
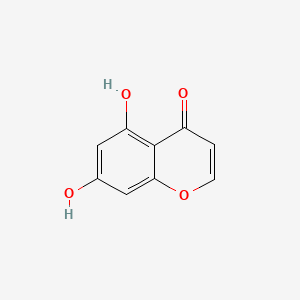
![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)

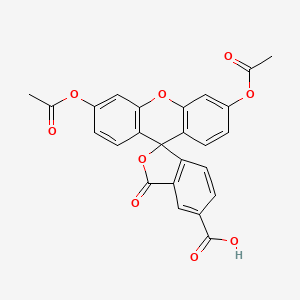
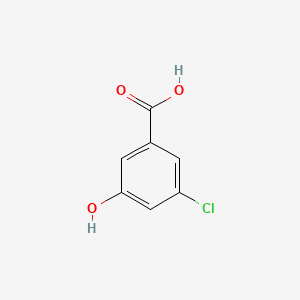
![[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1664648.png)